molecular formula C18H37BrN2S B3182717 N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1181458-85-4

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B3182717
CAS No.: 1181458-85-4
M. Wt: 393.5 g/mol
InChI Key: PJEIDKSQDXDWGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of cyclopentylamine with dodecylsulfanyl isothiocyanate, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents such as dichloromethane or ethanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle increased volumes

    Automated systems: For precise control of reaction conditions

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The hydrobromide ion can be replaced with other anions through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Silver nitrate (AgNO₃) or sodium chloride (NaCl) in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of corresponding salts with different anions.

Scientific Research Applications

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their structure and function. The pathways involved may include:

    Protein-protein interactions: Modulating the interactions between different proteins.

    Enzyme inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl(dodecylsulfanyl)methanimidamide chloride
  • N-cyclopentyl(dodecylsulfanyl)methanimidamide sulfate
  • N-cyclopentyl(dodecylsulfanyl)methanimidamide acetate

Uniqueness

N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain biochemical and industrial applications.

Properties

IUPAC Name

dodecyl N'-cyclopentylcarbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2S.BrH/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(19)20-17-14-11-12-15-17;/h17H,2-16H2,1H3,(H2,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIDKSQDXDWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC1CCCC1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-85-4
Record name Carbamimidothioic acid, N-cyclopentyl-, dodecyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
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N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide

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